4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(2-hydroxypropylsulfamoyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5S/c1-5(11)3-10-16(14,15)6-2-7(8(12)13)9-4-6/h2,4-5,9-11H,3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMUUZBETXVREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CNC(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid, with CAS number 1155166-67-8, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 248.26 g/mol. The structure includes a pyrrole ring substituted with a carboxylic acid and a sulfamoyl group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrole derivatives with sulfamoyl chlorides and hydroxypropylamine. The resulting compound can be purified through crystallization or chromatography.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on pyrrole derivatives have shown promising results against various bacterial strains, including drug-resistant Mycobacterium tuberculosis (Mtb) . The compound's mechanism may involve inhibition of mycolic acid biosynthesis, crucial for the bacterial cell wall integrity.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicate that it possesses low cytotoxicity, making it a candidate for further development in therapeutic applications . The selectivity index (SI) is an important parameter that suggests the compound's safety profile in comparison to its efficacy against pathogens.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example, the introduction of electron-withdrawing groups on the pyrrole ring has been shown to enhance antimicrobial potency while maintaining low cytotoxicity .
Case Studies
- Anti-Tuberculosis Activity : A study demonstrated that related pyrrole derivatives showed MIC values less than 0.016 μg/mL against M. tuberculosis . These findings suggest that structural modifications could lead to enhanced activity against resistant strains.
- Metabolic Stability : Compounds with specific substitutions were evaluated for metabolic stability in mouse microsomes, indicating that certain groups could enhance the stability and bioavailability of the drug .
Data Table: Summary of Biological Activities
| Activity | Observation |
|---|---|
| Antimicrobial Activity | Effective against M. tuberculosis (MIC < 0.016 μg/mL) |
| Cytotoxicity | Low cytotoxicity (IC50 > 64 μg/mL) |
| Structure-Activity Relationship | Enhanced activity with electron-withdrawing groups |
Comparison with Similar Compounds
(a) 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) : The chloro substituent at the 5-position enhances lipophilicity (logP ≈ 1.8, estimated) compared to the hydroxypropyl-sulfamoyl group in the target compound, which likely increases hydrophilicity due to hydrogen-bonding capacity .
- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) : The methoxy group improves metabolic stability but reduces acidity (pKa ~4.5 for the carboxylic acid group) compared to the sulfamoyl-containing target compound, which may exhibit stronger acidity (pKa < 3) due to electron-withdrawing effects .
(b) Pyrimidine-Carboxylic Acid Derivatives
(c) Tertiary Amine Derivatives
- 3-(Dialkylamino)-2-hydroxypropyl benzoates: These compounds share the 2-hydroxypropyl motif but lack the sulfamoyl and pyrrole-carboxylic acid groups.
Key Observations:
Synthetic Accessibility : The target compound’s synthesis would likely require multi-step protocols due to the sulfamoyl and hydroxypropyl groups, contrasting with the straightforward routes for chloro- or methoxy-substituted analogs (yields 71–95%) .
Acidity and Solubility : The sulfamoyl group in the target compound is expected to lower the pKa of the carboxylic acid (enhancing water solubility) compared to pyrimidine-carboxylic acids (pKa ~2.8) .
Bioactivity Potential: While tertiary amine derivatives exhibit cholinesterase inhibition (IC50 values 10–100 μM) , the target compound’s sulfamoyl group may confer distinct target selectivity, possibly toward sulfotransferases or carbonic anhydrases.
Preparation Methods
Pyrrole-2-carboxylic Acid Core Synthesis
The foundational step in the preparation is the synthesis of the pyrrole-2-carboxylic acid scaffold. Established methods involve the use of protected amino acid derivatives and careful control of reaction conditions to yield the pyrrole ring with the carboxyl substituent.
A representative procedure from related pyrrolidine-2-carboxylic acid derivatives synthesis involves:
- Using a lithium base such as n-butyllithium or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) under inert atmosphere at low temperatures (around -78°C) to deprotonate or activate precursor molecules.
- Addition of protected amino acid esters, such as tert-butyl or trimethylsilyl-protected derivatives, to control regioselectivity and stereochemistry.
- Introduction of formic anhydride derivatives (formic pivalic or formic acetic anhydride) dropwise to maintain low temperature and avoid side reactions.
- Subsequent acid quenching and extraction steps to isolate intermediate pyrrole derivatives.
- Deprotection and purification by column chromatography to obtain the pyrrole-2-carboxylic acid or its protected forms with high yields (typically 75–90%).
Introduction of the Sulfamoyl Group
The sulfamoyl group (–SO2NH2) is typically introduced via sulfamoylation reactions, which can be performed by reacting the pyrrole-2-carboxylic acid derivative with sulfamoyl chloride or related sulfonylating agents under controlled conditions.
Although direct detailed procedures specifically for 4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid are scarce in the open literature, analogous methods for sulfamoyl pyrrole derivatives suggest:
Attachment of the 2-Hydroxypropyl Group
The hydroxypropyl substituent is introduced typically by nucleophilic substitution or addition reactions involving hydroxypropyl derivatives such as epoxides or halohydrins.
A plausible approach includes:
- Reaction of the sulfamoyl group with 2-hydroxypropyl amine or related nucleophiles to form the sulfamoyl linkage bearing the hydroxypropyl moiety.
- Alternatively, post-sulfamoylation functionalization of the pyrrole ring at the 4-position with 2-hydroxypropyl groups via substitution reactions.
The exact reaction conditions (solvent, temperature, catalysts) depend on the reactivity of intermediates and desired selectivity.
Summary Table of Preparation Steps
Detailed Research Findings
- The use of strong bases such as nBuLi and LDA at low temperatures facilitates regio- and stereoselective formation of the pyrrole ring with carboxyl functionality.
- Protection strategies (tert-butyl, trimethylsilyl groups) are critical to prevent side reactions and allow selective functionalization.
- Sulfamoylation is a key step that requires precise control to avoid overreaction or decomposition of sensitive pyrrole derivatives.
- Hydroxypropyl group introduction may be achieved via nucleophilic substitution, but detailed protocols specific to this compound are limited, indicating a potential area for further research.
- Enzymatic polymerization of related pyrrole carboxylic acids demonstrates the feasibility of mild, green synthetic routes for complex pyrrole derivatives, which may inspire future methods for monomer preparation.
Q & A
Q. What methodologies design derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole group to improve oral bioavailability.
- LogP optimization : Introduce fluorinated alkyl chains (e.g., –CF₃) to balance hydrophobicity. demonstrates improved blood-brain barrier penetration in trifluoromethylated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
